molecular formula C10H12ClF2NO3 B14770362 3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride

3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride

Cat. No.: B14770362
M. Wt: 267.66 g/mol
InChI Key: SXDPBCLPVWWZGD-UHFFFAOYSA-N
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Description

3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride is a synthetic organic compound with the molecular formula C10H12ClF2NO3 It is characterized by the presence of an amino group, two fluorine atoms, and a methoxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with a fluorinating agent to introduce the fluorine atoms. This reaction is typically carried out under controlled conditions to ensure selective fluorination.

    Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on scalability, cost-effectiveness, and yield optimization. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine and methoxy positions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid;hydrochloride
  • 3-(4-Methoxyphenyl)propanoic acid

Uniqueness

3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDPBCLPVWWZGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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